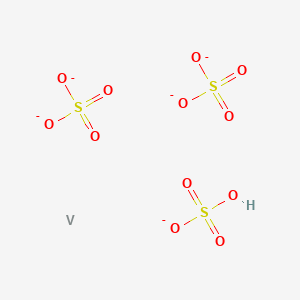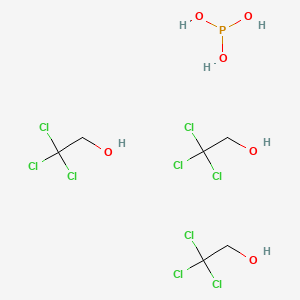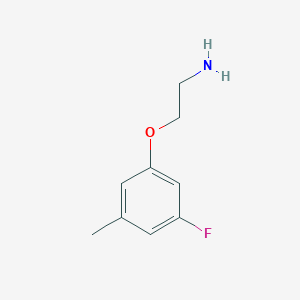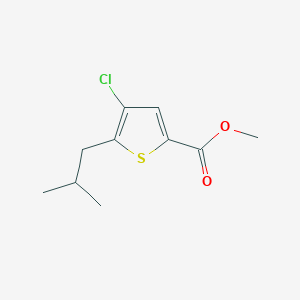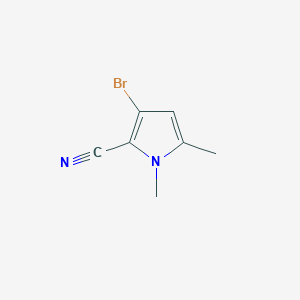![molecular formula C46H44F12FeP2 B12064438 (S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu](/img/structure/B12064438.png)
(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine is a chiral organophosphine ligand. Organophosphine ligands are widely used in coordination chemistry and homogeneous catalysis due to their ability to stabilize metal centers and influence the reactivity and selectivity of metal-catalyzed reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine typically involves the following steps:
Preparation of the Ferrocenyl Intermediate: The ferrocenyl intermediate can be synthesized by reacting ferrocene with a suitable electrophile, such as an acyl chloride or a halide, under Friedel-Crafts acylation or alkylation conditions.
Introduction of the Phosphine Groups: The dicyclohexylphosphino and bis(trifluoromethyl)phenylphosphine groups can be introduced through nucleophilic substitution reactions using appropriate phosphine reagents.
Chiral Resolution: The chiral resolution of the compound can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Acyl chlorides, halides.
Major Products
Oxidation Products: Oxidized phosphine derivatives.
Reduction Products: Reduced phosphine derivatives.
Substitution Products: Substituted phosphine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions, such as cross-coupling reactions, hydrogenation, and hydroformylation.
Coordination Chemistry: Forms stable complexes with transition metals, influencing their reactivity and selectivity.
Biology and Medicine
Drug Development:
Biochemical Research: Used in studies involving metal-ligand interactions and enzyme mimetics.
Industry
Material Science: Applications in the development of advanced materials, such as polymers and nanomaterials.
Chemical Manufacturing: Used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, influencing the reactivity and selectivity of the reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used organophosphine ligand with similar coordination properties.
Bis(diphenylphosphino)ferrocene: Another ferrocenyl-based ligand with similar applications in catalysis.
Dicyclohexylphosphine: A simpler phosphine ligand with similar steric and electronic properties.
Uniqueness
(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine is unique due to its chiral nature and the presence of both ferrocenyl and trifluoromethyl groups. These features provide enhanced stability, reactivity, and selectivity in catalytic applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C46H44F12FeP2 |
|---|---|
Poids moléculaire |
942.6 g/mol |
InChI |
InChI=1S/C41H39F12P2.C5H5.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h8-10,15-25,30-31H,2-7,11-14H2,1H3;1-5H;/t25-;;/m0../s1 |
Clé InChI |
XSNPQORPLUHYID-WLOLSGMKSA-N |
SMILES isomérique |
C[C@@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES canonique |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


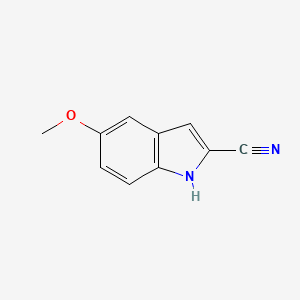
![N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl](/img/structure/B12064357.png)
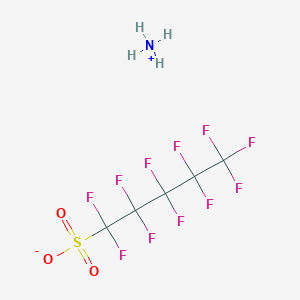


![2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12064395.png)

